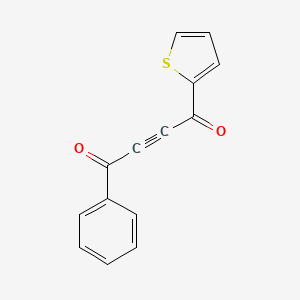
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione is a compound that features a phenyl group and a thiophene ring connected by a butyne-dione chain
Preparation Methods
The synthesis of 1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with phenylacetylene and diketones under specific conditions. The reaction typically requires a catalyst, such as palladium or copper, and is carried out under an inert atmosphere to prevent oxidation . Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding diketones and carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The phenyl and thiophene rings can undergo electrophilic and nucleophilic substitution reactions, introducing various functional groups into the molecule
Scientific Research Applications
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, such as tyrosinase in melanogenesis or kinases in cancer cell proliferation . The exact pathways depend on the specific application and derivative used.
Comparison with Similar Compounds
1-Phenyl-4-(thiophen-2-yl)but-2-yne-1,4-dione can be compared with other thiophene and phenylacetylene derivatives:
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-carbohydrazide share similar structural features but differ in their functional groups and reactivity.
Phenylacetylene Derivatives: Compounds such as phenylacetylene and its substituted forms exhibit similar reactivity patterns but lack the additional complexity introduced by the thiophene ring.
The uniqueness of this compound lies in its combined structural elements, which confer distinct chemical and biological properties.
Properties
CAS No. |
61299-69-2 |
|---|---|
Molecular Formula |
C14H8O2S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
1-phenyl-4-thiophen-2-ylbut-2-yne-1,4-dione |
InChI |
InChI=1S/C14H8O2S/c15-12(11-5-2-1-3-6-11)8-9-13(16)14-7-4-10-17-14/h1-7,10H |
InChI Key |
YIIMPLCNZSOYIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Hydroxyphenyl)-3,4-diphenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14580651.png)
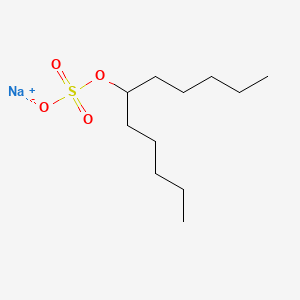
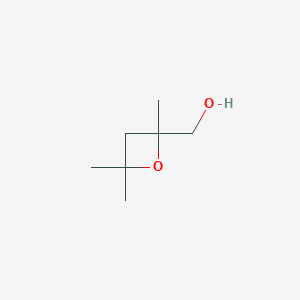
![5-(4-Methylphenyl)-1,3,4,9b-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14580671.png)
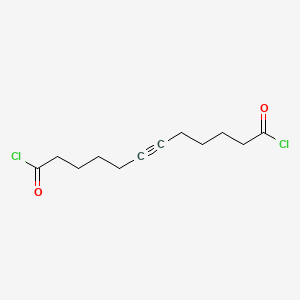
![5-[Benzyl(methyl)amino]thianthren-5-ium iodide](/img/structure/B14580681.png)
![N-(4-Ethoxyphenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14580682.png)
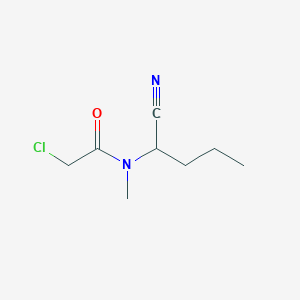
![1-Methyl-4-({2-[(1-phenoxycyclohexa-2,4-dien-1-yl)oxy]ethyl}sulfanyl)benzene](/img/structure/B14580698.png)
![(2,3-Dimethylbut-3-en-1-yl)(methyl)phenyl[2-(trimethylsilyl)phenyl]silane](/img/structure/B14580703.png)
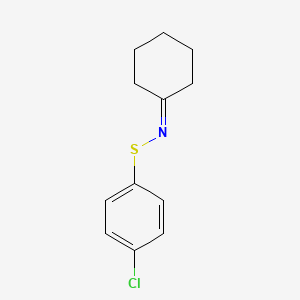
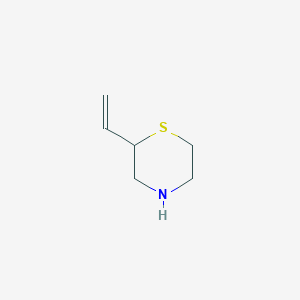
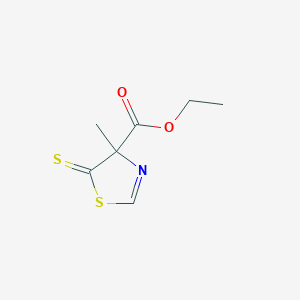
![3-[4-(2-Propylpentyl)piperidin-1-yl]propan-1-ol;hydrochloride](/img/structure/B14580746.png)
